molecular formula C10H11NO B2884494 6-Cyclobutylpyridine-3-carbaldehyde CAS No. 2375258-99-2

6-Cyclobutylpyridine-3-carbaldehyde

Cat. No.: B2884494
CAS No.: 2375258-99-2
M. Wt: 161.204
InChI Key: NKRLBIVXKCCORB-UHFFFAOYSA-N
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Description

6-Cyclobutylpyridine-3-carbaldehyde is an organic compound characterized by a pyridine ring substituted with a cyclobutyl group at the 6-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutylpyridine-3-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a pyridine boronic acid with a cyclobutyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products:

    Oxidation: 6-Cyclobutylpyridine-3-carboxylic acid.

    Reduction: 6-Cyclobutylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-Cyclobutylpyridine-3-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 6-Cyclobutylpyridine-3-carbaldehyde is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific spatial configurations .

Properties

IUPAC Name

6-cyclobutylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-8-4-5-10(11-6-8)9-2-1-3-9/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLBIVXKCCORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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